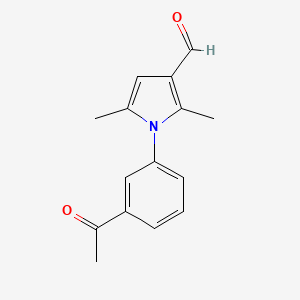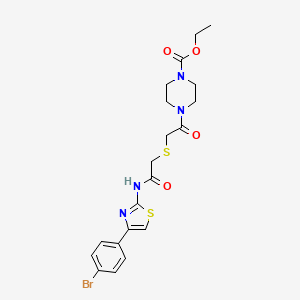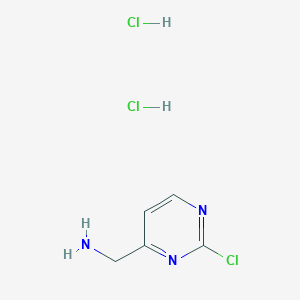![molecular formula C19H19N3O4S B2399190 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide CAS No. 895805-65-9](/img/structure/B2399190.png)
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their antibacterial properties. This compound features a pyridazine ring, a phenyl group, and a methoxybenzenesulfonamide moiety, making it a complex and multifunctional molecule. The presence of the pyridazine ring is particularly noteworthy as it is a privileged structure in medicinal chemistry due to its wide range of biological activities .
準備方法
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of hydrazine with a diketone to form the pyridazine core. The ethoxy group is then introduced via an alkylation reaction. The phenyl group is attached through a Suzuki coupling reaction, and the methoxybenzenesulfonamide moiety is introduced via sulfonation and subsequent amide formation .
Industrial production methods often involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
化学反応の分析
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various derivatives of the original compound, which may have different biological activities or chemical properties .
科学的研究の応用
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an antibacterial agent, given its sulfonamide structure. It is also investigated for its effects on various biological pathways and targets.
Medicine: Research is ongoing into its potential use as a therapeutic agent for conditions such as bacterial infections, inflammation, and cancer.
作用機序
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide involves its interaction with bacterial enzymes, particularly those involved in folate synthesis. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication . This leads to the bacteriostatic effect of the compound, making it effective against a wide range of bacterial pathogens.
類似化合物との比較
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide can be compared with other sulfonamide compounds such as:
Sulfamethoxazole: Another sulfonamide antibiotic that also inhibits dihydropteroate synthase but has a different structure and spectrum of activity.
Sulfasalazine: Used primarily for its anti-inflammatory properties in conditions like rheumatoid arthritis and ulcerative colitis.
Sulfadiazine: Known for its use in treating toxoplasmosis and other infections.
The uniqueness of this compound lies in its specific structural features, such as the ethoxypyridazine and methoxybenzenesulfonamide moieties, which may confer unique biological activities and chemical properties .
特性
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-3-26-19-12-11-18(20-21-19)14-5-4-6-15(13-14)22-27(23,24)17-9-7-16(25-2)8-10-17/h4-13,22H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBSEWREOVPLGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea](/img/structure/B2399110.png)


![N-[1-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2399117.png)
![2-(phenylmethylidene)-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one](/img/structure/B2399118.png)

![3-(5-Methyl-3-naphthalen-2-yl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2399120.png)
![N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2399121.png)
![N-[(4-nitrophenyl)methyl]oxetan-3-amine](/img/structure/B2399124.png)
![N-(5-fluoro-2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2399128.png)
![N-[1-[[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonylmethyl]-7,7-dimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine](/img/structure/B2399130.png)
